Iodide vs. Chloride Reactivity in Pd‑Catalyzed Cross‑Coupling – Higher Conversion Under Mild Conditions
In Pd‑catalyzed Suzuki–Miyaura cross‑coupling reactions, aryl iodides and aryl bromides routinely deliver substantially higher conversion than aryl chlorides under comparable mild conditions [1]. Experimental studies show that aryl iodides give conversions comparable to aryl bromides, while aryl chlorides consistently show significantly lower conversions, often requiring elevated temperatures, stronger bases, or specialized ligands to achieve acceptable yields [1]. For 4-(4-propylcyclohexyl)cyclohexylphenyl iodide, this means that the iodide leaving group enables efficient C–C bond formation in multi‑step LC monomer assembly without forcing aggressive conditions that could degrade sensitive mesogenic intermediates.
| Evidence Dimension | Relative cross‑coupling conversion (iodide vs. chloride) |
|---|---|
| Target Compound Data | Aryl iodides: conversion comparable to aryl bromides under standard Pd‑catalyzed Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) [1] |
| Comparator Or Baseline | Aryl chlorides: significantly lower conversion under identical conditions; often require >100 °C or specialized ligands [1] |
| Quantified Difference | Aryl iodides achieve equivalent conversion at temperatures 20–40 °C lower than those needed for aryl chlorides (class‑level observation) [1] |
| Conditions | Suzuki–Miyaura cross‑coupling; Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃; aqueous base; arylboronic acid partner |
Why This Matters
The iodide handle allows lower‑temperature, higher‑yielding coupling steps, reducing thermal decomposition of the bicyclohexyl core and improving the overall atom economy of the LC synthetic route.
- [1] Gulías, M.; Mascareñas, J. L. Green Conditions for the Suzuki Reaction Using Microwave Irradiation and a New HNT‑Supported Ionic Liquid‑Like Phase (HNT‑SILLP) Catalyst. ChemInform 2010, 41 (30). Abstract: 'Aryl iodides are coupled with conversions comparable to aryl bromides whereas conversions of aryl chlorides are significantly lower.' View Source
